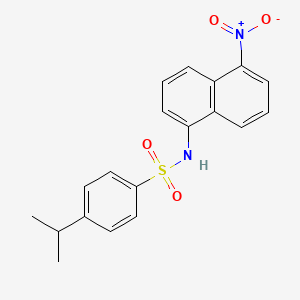
4-isopropyl-N-(5-nitro-1-naphthyl)benzenesulfonamide
Übersicht
Beschreibung
4-isopropyl-N-(5-nitro-1-naphthyl)benzenesulfonamide, also known as INS, is a chemical compound that has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications, particularly in the field of biochemistry and pharmacology.
Wirkmechanismus
4-isopropyl-N-(5-nitro-1-naphthyl)benzenesulfonamide binds to proteins and enzymes through its sulfonamide group, which forms hydrogen bonds with amino acid residues in the protein or enzyme. This binding can cause changes in the conformation of the protein or enzyme, which can affect its activity. 4-isopropyl-N-(5-nitro-1-naphthyl)benzenesulfonamide has also been found to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites.
Biochemical and Physiological Effects:
4-isopropyl-N-(5-nitro-1-naphthyl)benzenesulfonamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death. 4-isopropyl-N-(5-nitro-1-naphthyl)benzenesulfonamide has also been found to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase enzymes. In addition, 4-isopropyl-N-(5-nitro-1-naphthyl)benzenesulfonamide has been found to have antibacterial and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
4-isopropyl-N-(5-nitro-1-naphthyl)benzenesulfonamide has several advantages for use in lab experiments. It is a relatively small molecule, which makes it easy to synthesize and purify. It is also stable under a wide range of conditions, which makes it suitable for use in a variety of experiments. However, 4-isopropyl-N-(5-nitro-1-naphthyl)benzenesulfonamide has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, 4-isopropyl-N-(5-nitro-1-naphthyl)benzenesulfonamide can bind to proteins and enzymes non-specifically, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-isopropyl-N-(5-nitro-1-naphthyl)benzenesulfonamide. One area of interest is the development of new fluorescent probes based on 4-isopropyl-N-(5-nitro-1-naphthyl)benzenesulfonamide. These probes could be used to study the binding of proteins and enzymes in living cells. Another area of interest is the development of new drugs based on 4-isopropyl-N-(5-nitro-1-naphthyl)benzenesulfonamide. 4-isopropyl-N-(5-nitro-1-naphthyl)benzenesulfonamide has been found to have anticancer and anti-inflammatory activity, and further research could lead to the development of new drugs for these conditions. Finally, research on the mechanism of action of 4-isopropyl-N-(5-nitro-1-naphthyl)benzenesulfonamide could lead to a better understanding of how proteins and enzymes function, which could have implications for a wide range of biological processes.
Wissenschaftliche Forschungsanwendungen
4-isopropyl-N-(5-nitro-1-naphthyl)benzenesulfonamide has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications, particularly in the field of biochemistry and pharmacology. 4-isopropyl-N-(5-nitro-1-naphthyl)benzenesulfonamide has been used as a fluorescent probe to study the binding of proteins and enzymes. It has also been used to study the structure and function of various biological molecules, including DNA and RNA.
Eigenschaften
IUPAC Name |
N-(5-nitronaphthalen-1-yl)-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-13(2)14-9-11-15(12-10-14)26(24,25)20-18-7-3-6-17-16(18)5-4-8-19(17)21(22)23/h3-13,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCKHGQYTUAAMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-nitronaphthalen-1-yl)-4-propan-2-ylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[bis(2-hydroxyethyl)amino]-5-nitro-N-phenylbenzamide](/img/structure/B4081162.png)
![methyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate](/img/structure/B4081164.png)
![N-[4-(acetylamino)phenyl]-2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B4081167.png)
![6-amino-4-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4081174.png)
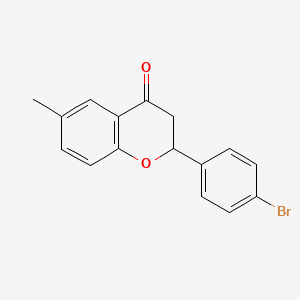
![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B4081195.png)
![6-amino-3-(2,5-dimethyl-3-thienyl)-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4081196.png)
![6-amino-3-(2,5-dimethyl-3-thienyl)-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4081201.png)
![N-ethyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B4081203.png)
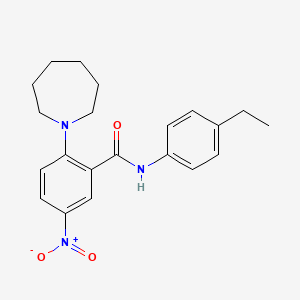
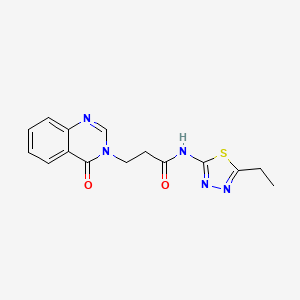
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4081237.png)
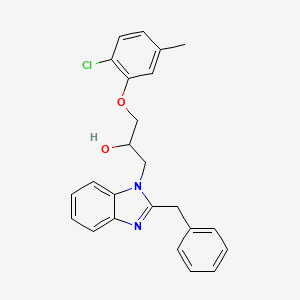
![isopropyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4081264.png)